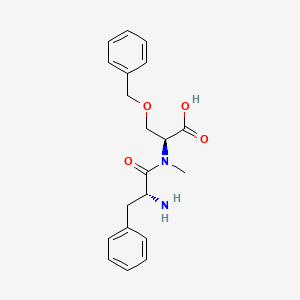

D-Phenylalanyl-O-benzyl-N-methyl-L-serine

Description

Contextualization within Peptidomimetic Chemistry and Modified Amino Acid Derivatives

Peptidomimetics are compounds designed to mimic natural peptides or proteins, often retaining the ability to interact with biological targets while overcoming inherent limitations of natural peptides, such as poor stability and bioavailability. nih.gov D-Phenylalanyl-O-benzyl-N-methyl-L-serine is a prime example of a peptidomimetic, incorporating several strategic modifications to its amino acid components. The inclusion of unnatural amino acids, such as D-amino acids and N-alkylated residues, is a key strategy in peptidomimetic design to enhance metabolic stability and resistance to enzymatic degradation. nih.govnih.gov

The structure of this compound features three critical modifications:

D-Phenylalanine: The incorporation of a D-amino acid, in this case, the D-enantiomer of phenylalanine, is a well-established method to confer resistance to proteolysis by human enzymes, which are stereospecific for L-amino acids. nih.govpeptide.com This substitution can significantly improve the metabolic stability of the peptide. nih.gov

O-benzyl-L-serine: The hydroxyl group of the L-serine residue is protected by a benzyl (B1604629) group. In peptide synthesis, benzyl ethers are common protecting groups for serine, which can be cleaved under specific conditions, such as hydrogenolysis. jst.go.jp This modification also increases the hydrophobicity of the amino acid residue.

N-methyl-L-serine: The amide nitrogen of the L-serine residue is methylated. N-methylation is a crucial modification in peptidomimetic chemistry that can prevent proteolysis and help in the systematic study of structure-activity relationships (SAR). nih.gov This modification can also influence the conformational freedom of the peptide backbone. nih.gov

These modifications collectively position this compound as a sophisticated tool in the design of novel therapeutic agents and molecular probes.

Rationale for Scholarly Investigation of this compound

The rationale for the scholarly investigation of this compound is multifaceted, stemming from the advantageous physicochemical and biological properties imparted by its unique structural features. The strategic combination of a D-amino acid and an N-methylated amino acid is expected to create a dipeptide with significantly enhanced resistance to enzymatic degradation, a critical factor for the development of effective peptide-based drugs. nih.govnih.gov

Furthermore, the O-benzyl group on the serine residue not only serves as a protecting group during synthesis but also modulates the lipophilicity of the molecule. This can have profound implications for its pharmacokinetic profile, including its ability to cross cellular membranes. The incorporation of D-amino acids and N-methylation has been shown to be a useful strategy for modulating the therapeutic properties of antimicrobial peptides and lipopeptides, including enhancing their stability against enzymatic degradation. nih.gov

The specific sequence of D-phenylalanine followed by a modified serine residue may be designed to target specific biological receptors or enzymes. Dipeptides containing aromatic amino acids have been investigated for various biological activities, including antioxidant and anxiolytic-like effects. The investigation of this compound could, therefore, lead to the discovery of novel bioactive molecules with potential applications in areas such as oncology, neurology, and infectious diseases.

Historical Overview of Related Amino Acid Modifications and Their Research Trajectories

The scientific journey leading to the investigation of complex modified dipeptides like this compound is built upon decades of research into amino acid modifications.

The exploration of D-amino acids in peptide science has a rich history. While L-amino acids are the canonical building blocks of proteins, D-amino acids are found in various natural products, particularly in microorganisms. peptide.com Their incorporation into synthetic peptides was initially explored to understand their impact on peptide structure and function. It was soon discovered that substituting L-amino acids with their D-counterparts could dramatically increase resistance to proteases, leading to peptides with longer biological half-lives. nih.govpeptide.com This has become a cornerstone of modern peptide drug design. nih.gov For instance, the substitution of L-phenylalanine with D-phenylalanine has been used in the development of therapeutic peptides. nih.gov

N-alkylation , particularly N-methylation, of amino acids is another critical modification with a long research trajectory. N-methylated amino acids are also found in nature and their inclusion in peptides has been shown to restrict conformational flexibility and block enzymatic cleavage at the modified peptide bond. nih.gov The systematic N-alkylation of peptide backbones, known as an "N-alkyl scan," is a powerful tool in structure-activity relationship studies to identify key residues involved in biological activity. nih.gov

The use of protecting groups , such as the benzyl group for the hydroxyl function of serine (O-benzyl-serine), has been fundamental to the advancement of peptide synthesis. jst.go.jp The development of a wide array of protecting groups has enabled the synthesis of complex peptides with high purity and yield.

The convergence of these research trajectories—the use of D-amino acids for stability, N-methylation for proteolytic resistance and conformational control, and advanced protecting group strategies—has paved the way for the rational design and synthesis of highly modified peptides like this compound for advanced biomedical research.

Compound Data

| Property | Value | Source |

| Compound Name | This compound | N/A |

| CAS Number | 921934-52-9 | guidechem.com |

| Molecular Formula | C21H26N2O4 | Calculated |

| Molecular Weight | 370.44 g/mol | Calculated |

Structure

3D Structure

Properties

CAS No. |

921934-17-0 |

|---|---|

Molecular Formula |

C20H24N2O4 |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]-methylamino]-3-phenylmethoxypropanoic acid |

InChI |

InChI=1S/C20H24N2O4/c1-22(19(23)17(21)12-15-8-4-2-5-9-15)18(20(24)25)14-26-13-16-10-6-3-7-11-16/h2-11,17-18H,12-14,21H2,1H3,(H,24,25)/t17-,18+/m1/s1 |

InChI Key |

CZRXZORLSVQFFJ-MSOLQXFVSA-N |

Isomeric SMILES |

CN([C@@H](COCC1=CC=CC=C1)C(=O)O)C(=O)[C@@H](CC2=CC=CC=C2)N |

Canonical SMILES |

CN(C(COCC1=CC=CC=C1)C(=O)O)C(=O)C(CC2=CC=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for D Phenylalanyl O Benzyl N Methyl L Serine and Its Precursor Building Blocks

Strategies for D-Phenylalanine Derivative Synthesis

D-Phenylalanine is a non-natural amino acid that serves as a crucial chiral building block for numerous pharmaceuticals, valued for its ability to confer resistance to enzymatic degradation in peptides. nih.gov Its synthesis requires precise control of stereochemistry to obtain the desired D-enantiomer.

Stereoselective Synthesis of D-Phenylalanine Components

Biocatalytic methods have become powerful and efficient routes for the asymmetric synthesis of D-phenylalanine, offering high yields and excellent optical purity. acs.org These methods often employ engineered enzymes or multi-enzymatic cascade reactions. nih.govacs.org

One prominent strategy involves a one-pot biocatalytic stereoinversion that converts the readily available L-phenylalanine into its D-enantiomer. rsc.org This cascade first uses an L-amino acid deaminase to convert L-phenylalanine into the intermediate phenylpyruvic acid, which is then stereoselectively aminated by a D-amino acid dehydrogenase to yield D-phenylalanine with an enantiomeric excess greater than 99%. rsc.org

Another approach utilizes Phenylalanine Ammonia Lyases (PALs), which typically catalyze the conversion of cinnamic acids to L-phenylalanines. nih.govresearchgate.net By coupling the PAL-catalyzed amination with a chemoenzymatic deracemization process, it is possible to synthesize substituted D-phenylalanines from inexpensive cinnamic acids in high yield and optical purity. nih.govresearchgate.net This system uses an L-amino acid oxidase to selectively oxidize the L-enantiomer formed, which is then non-selectively reduced back to a racemic mixture, allowing for the gradual accumulation of the desired D-amino acid. nih.gov

Directed evolution and rational mutagenesis have been used to create novel D-amino acid dehydrogenases with broad substrate ranges and high stereoselectivity, capable of producing various D-amino acids, including D-phenylalanine, from their corresponding α-keto acids. nih.gov

Table 1: Comparison of Biocatalytic Methods for D-Phenylalanine Synthesis

| Method | Key Enzymes | Starting Material | Typical Outcome |

| Biocatalytic Stereoinversion | L-amino acid deaminase (PmLAAD), D-amino acid dehydrogenase (StDAPDH) | L-Phenylalanine | >99% yield, >99% enantiomeric excess. rsc.org |

| Chemoenzymatic Cascade Deracemization | Phenylalanine Ammonia Lyase (PAL), L-amino acid oxidase, Non-selective reducing agent | Cinnamic Acid | High yield and excellent optical purity. nih.gov |

| Asymmetric Reductive Amination | Engineered meso-diaminopimelate D-dehydrogenase | Phenylpyruvic acid | High enantiomeric purity (95% to >99% e.e.). nih.gov |

N-Protection and Derivatization Techniques for D-Phenylalanine

Commonly used N-protecting groups include the tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and is stable under many reaction conditions but can be removed with acids like trifluoroacetic acid (TFA). orgsyn.orgnih.gov For example, the synthesis of a p-chloropropynyl phenylalanine derivative begins with the protection of Boc-p-iodo-Phe as a t-butyl ester, demonstrating a typical N-protection step. nih.gov

Table 2: Common N-Protecting Groups for Phenylalanine

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong acid (e.g., TFA). orgsyn.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., Piperidine) |

Synthesis of O-benzyl-N-methyl-L-serine Components

The synthesis of the O-benzyl-N-methyl-L-serine moiety requires sequential protection and derivatization steps starting from L-serine. The key transformations are the protection of the amino and carboxyl groups, followed by the benzylation of the side-chain hydroxyl group and methylation of the nitrogen atom.

O-Benzylation Methodologies for L-Serine

The introduction of a benzyl (B1604629) group onto the hydroxyl side chain of L-serine is a common strategy to protect this functional group during peptide synthesis. chemimpex.com This modification enhances solubility and prevents the hydroxyl group from participating in undesired reactions. chemimpex.com

The synthesis of O-benzyl-L-serine typically involves a multi-step process that relies on selective protection and deprotection. rsc.org A well-established route starts with the protection of the amino group of L-serine. orgsyn.orgrsc.org

A representative synthetic scheme proceeds as follows:

N-Protection: L-serine is reacted with di-tert-butyl dicarbonate to form N-(tert-butoxycarbonyl)-L-serine (Boc-L-Serine) in high yield. rsc.org

O-Benzylation: The resulting Boc-L-serine is treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group, which then acts as a nucleophile. Subsequent addition of benzyl bromide (BnBr) in an anhydrous solvent like dimethylformamide (DMF) yields N-(tert-butoxycarbonyl)-O-benzyl-L-serine. rsc.org

Deprotection: The Boc protecting group is removed from the nitrogen atom using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (CH₂Cl₂) to give the final product, O-benzyl-L-serine, which is often isolated as a salt. rsc.orgnih.gov

An alternative method involves using the cesium salt of Boc-L-serine, which can be reacted with benzyl bromide in DMF to achieve O-benzylation. nih.gov

Table 3: Synthetic Route for O-benzyl-L-serine

| Step | Reagents | Intermediate/Product | Yield |

| N-Protection | L-Serine, Di-tert-butyl dicarbonate, NaOH | N-(tert-butoxycarbonyl)-L-serine | 94% rsc.org |

| O-Benzylation | Boc-L-Serine, Sodium Hydride, Benzyl Bromide | N-(tert-butoxycarbonyl)-O-benzyl-L-serine | 98% rsc.org |

| Deprotection | N-(tert-butoxycarbonyl)-O-benzyl-L-serine, TFA | O-benzyl-L-serine | 97% rsc.org |

While direct enzymatic O-benzylation of serine is not a commonly reported method, chemoenzymatic strategies extensively use chemically synthesized O-benzyl-L-serine derivatives as substrates for subsequent enzymatic reactions. acs.org In the context of polypeptide synthesis, enzymes like papain are used to polymerize amino acid esters. acs.orgacs.org

Research has shown that the presence of a benzyl ester group on an amino acid monomer can significantly enhance the efficiency of papain-catalyzed polymerization. acs.org O-protected serine derivatives, including O-benzyl-L-serine, are routinely used in such chemoenzymatic polymerizations to prevent side reactions involving the hydroxyl group. acs.org This indicates that the primary role of the O-benzyl group in these chemoenzymatic systems is that of a protecting group for a substrate undergoing enzyme-catalyzed peptide bond formation, rather than being installed by an enzyme itself. acs.orgacs.org

N-Methylation Procedures for L-Serine Derivatives

N-methylation of amino acids like L-serine introduces a methyl group to the alpha-amino nitrogen, a modification that can enhance the metabolic stability and membrane permeability of peptides. monash.edu However, this process presents challenges, including the need for regioselective methylation and the prevention of racemization. Several methods have been developed to synthesize N-methyl-L-serine derivatives.

One common approach involves the direct alkylation of an N-protected serine derivative. A widely applied method uses sodium hydride (NaH) and methyl iodide (MeI) to methylate N-acyl or N-carbamoyl protected amino acids. monash.edu Another classic technique is the silver oxide/methyl iodide method, which is considered mild and racemization-free. monash.edu However, this method often yields the methyl ester of the amino acid, requiring a subsequent saponification step that can compromise chiral purity. monash.edu

More recent protocols have been optimized for efficiency and compatibility with solid-phase synthesis. A three-step procedure involving sulfonylation, methylation, and desulfonylation is notable. acs.org In this method, the N-terminal amine is first protected with an o-nitrobenzenesulfonyl (o-NBS) group, followed by methylation using a base and methylating agent, and finally, removal of the o-NBS group. acs.org Another strategy involves protecting the carboxyl group as a benzyl ester and the amino group with a trifluoroacetyl group before methylation. google.com This approach offers good deprotection selectivity, as the protecting groups can be removed under distinct conditions. google.com

Table 1: Comparison of N-Methylation Methods for L-Serine Derivatives

| Method | Key Reagents | Protection Scheme | Advantages | Disadvantages |

|---|---|---|---|---|

| Sodium Hydride/Methyl Iodide | NaH, CH₃I | N-acyl or N-carbamoyl protection (e.g., Boc, Z) | Broadly applied, high yields (~90%) google.com | Requires strong base, potential for side reactions |

| Silver Oxide/Methyl Iodide | Ag₂O, CH₃I | N-Boc, Carboxyl-benzyl ester | Mild, racemization-free conditions monash.edu | Often produces methyl esters requiring further steps monash.edu |

| On-Resin Sulfonylation | o-NBS-Cl, DBU, 2-mercaptoethanol | Compatible with Fmoc-SPPS | Fast (total time < 1 hour), compatible with solid-phase synthesis acs.org | Multi-step process per residue |

| Trifluoroacetyl Method | Benzyl chloride, Trifluoroacetic anhydride, Methylating agent | N-trifluoroacetyl, Carboxyl-benzyl ester | High yield, safe, non-toxic reagents, good deprotection selectivity google.com | Requires multiple protection/deprotection steps |

Orthogonal Protecting Group Strategies for O-benzyl-N-methyl-L-serine

Orthogonal protection is a fundamental strategy in complex organic synthesis, allowing for the selective removal of one protecting group in the presence of others by using specific, non-interfering reaction conditions. bham.ac.ukorganic-chemistry.org The synthesis of the target dipeptide requires a carefully designed orthogonal scheme to manage the various reactive sites: the α-amino group of D-phenylalanine, the carboxylic acid of the serine C-terminus, the N-methylamino group of serine, and the hydroxyl side chain of serine.

The hydroxyl group of serine is protected as a benzyl ether (O-benzyl). The benzyl (Bzl) group is stable to both the acidic and basic conditions used for removing common α-amino protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), respectively. libretexts.orgpeptide.com It is typically removed at a late stage in the synthesis via hydrogenolysis. libretexts.org

In a Boc-based strategy , the α-amino group is protected with the acid-labile Boc group. The O-benzyl side-chain protection on serine is compatible with this approach.

In an Fmoc-based strategy , the α-amino group is protected with the base-labile Fmoc group. peptide.com This allows for milder deprotection conditions. The O-benzyl group on the serine side chain is stable to the basic conditions (e.g., piperidine (B6355638) in DMF) used for Fmoc removal.

For the synthesis of the O-benzyl-N-methyl-L-serine building block itself, the N-methylamino group must be protected (e.g., with Fmoc or Boc) while the carboxylic acid is activated for coupling. The orthogonality ensures that the side-chain benzyl ether remains intact during these steps. For instance, an Fmoc group on the nitrogen can be removed with a base, while the O-benzyl group remains, and a C-terminal ester could be cleaved under different conditions (e.g., saponification for a methyl ester or hydrogenolysis for a benzyl ester). libretexts.org

Table 2: Orthogonal Protecting Groups in the Synthesis of D-Phenylalanyl-O-benzyl-N-methyl-L-serine

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Orthogonality Notes |

|---|---|---|---|---|

| Serine Hydroxyl | Benzyl | Bzl | Hydrogenolysis (e.g., H₂, Pd/C) libretexts.org | Stable to acid (TFA) and base (piperidine). peptide.com |

| α-Amino (N-terminus) | tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA) peptide.comyoutube.com | Orthogonal to Fmoc (base-labile) and Bzl (hydrogenolysis). |

| α-Amino (N-terminus) | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine in DMF) organic-chemistry.orgembrapa.br | Orthogonal to Boc (acid-labile) and Bzl (hydrogenolysis). |

| Carboxylic Acid (C-terminus) | Benzyl Ester | OBzl | Hydrogenolysis (e.g., H₂, Pd/C) libretexts.org | Cleaved simultaneously with the O-benzyl side chain. |

| Carboxylic Acid (C-terminus) | Methyl Ester | OMe | Saponification (e.g., NaOH) monash.edu | Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Bzl) groups. |

| Carboxylic Acid (C-terminus) | Resin Linker (e.g., Wang) | - | Strong acid (e.g., TFA) peptide.com | Cleavage occurs with Boc removal and final peptide release. |

Peptide Bond Formation in the Synthesis of this compound

The formation of the peptide bond between D-phenylalanine and O-benzyl-N-methyl-L-serine is a critical step. The main challenge arises from the N-methylated serine residue, as the secondary amine is sterically hindered and less nucleophilic than a primary amine, making the coupling reaction more difficult. nih.gov

Solution-Phase Coupling Techniques

In solution-phase peptide synthesis (SPPS), the protected amino acid derivatives are reacted together in a suitable solvent, and the resulting dipeptide is isolated and purified before proceeding. youtube.com To form the peptide bond, the carboxylic acid of the N-protected D-phenylalanine must be activated. This is achieved using coupling reagents.

Standard coupling reagents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), often used with additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to improve efficiency and suppress racemization of the activated amino acid. For sterically hindered couplings, such as those involving N-methylated amino acids, more potent uronium- or phosphonium-based reagents are preferred. nih.gov These include HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). nih.govnih.gov The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). embrapa.brnih.gov

Solid-Phase Peptide Synthesis Adaptations

Solid-phase peptide synthesis (SPPS) offers the advantage of simplified purification, as excess reagents and byproducts are washed away from the peptide, which remains anchored to a solid resin support. researchgate.net The synthesis of the target dipeptide via SPPS would typically involve anchoring the C-terminal residue, O-benzyl-N-methyl-L-serine, to the resin. Subsequently, the N-terminal protecting group is removed, and the protected D-phenylalanine is coupled to the resin-bound amino acid.

The low reactivity of the N-methylated amine makes the coupling step particularly challenging in SPPS. nih.gov Standard coupling protocols may result in low yields or incomplete reactions. To overcome this, highly efficient coupling reagents like PyAOP ((7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate) or a combination of PyBOP and HOAt are often necessary to drive the reaction to completion. nih.gov Monitoring the coupling reaction is critical, and qualitative tests like the Kaiser test (for primary amines) or the Isatin or Chloranil tests (for secondary amines) can be used to check for the presence of unreacted free amines. peptide.com Another potential side reaction during SPPS is the formation of diketopiperazines (DKPs), especially with dipeptides containing N-methylated residues. nih.gov

Diastereoselective Synthesis and Purification of the Compound

The target compound, this compound, is a specific diastereomer. A key goal of the synthesis is to maintain the stereochemical integrity of the chiral centers from the starting D-phenylalanine and L-serine. The primary risk of racemization occurs during the activation of the D-phenylalanine carboxyl group for the coupling step. The use of racemization-suppressing additives like HOBt or HOAt is crucial for minimizing the formation of the unwanted L-Phe-L-Ser diastereomer. embrapa.br

After the synthesis is complete and the peptide is cleaved from the resin (in SPPS) or deprotected (in solution phase), purification is necessary to isolate the desired D-L diastereomer from any unreacted starting materials or side products, including other stereoisomers. High-performance liquid chromatography (HPLC) is the standard method for this purification. nih.gov

Reversed-phase HPLC (RP-HPLC) can effectively separate diastereomers because they have different physical properties, leading to different retention times on the column. nih.gov For more challenging separations, chiral HPLC methods using chiral stationary phases can be employed. sigmaaldrich.com The separation of stereoisomers can also be achieved by derivatizing the mixture with a chiral reagent to form new diastereomers that are more easily separated by conventional HPLC. nih.govjst.go.jp The identity and purity of the final product are confirmed using analytical techniques such as HPLC and mass spectrometry (LC-MS). jst.go.jpnih.gov

Molecular Target Identification and Ligand Target Interactions of D Phenylalanyl O Benzyl N Methyl L Serine

Enzyme Inhibition and Modulation Studies

The structure of D-Phenylalanyl-O-benzyl-N-methyl-L-serine, featuring a D-phenylalanine residue, an O-benzylated and N-methylated L-serine, suggests it may act as a competitive inhibitor or modulator for enzymes that recognize peptide or amino acid-like substrates. The D-configuration of the phenylalanine may confer resistance to certain proteases, while the bulky benzyl (B1604629) and methyl groups can influence binding affinity and selectivity for specific enzyme active sites.

Serine Hydrolase Family Interactions

The serine hydrolase superfamily, comprising over 200 enzymes in humans, is characterized by a catalytic triad (B1167595) that includes a key serine nucleophile. nih.gov These enzymes are involved in a vast array of physiological processes, and their inhibition is a strategy for treating diseases ranging from metabolic disorders to neurodegenerative conditions. nih.gov Small molecule inhibitors are often designed to mimic the transition state of the substrate, forming a covalent or non-covalent bond with the active site serine. nih.gov Given that this compound is a derivative of serine, it is plausible that it could interact with members of this family.

Aminopeptidase N (APN/CD13): This zinc-dependent metalloprotease is overexpressed in various tumor cells and is implicated in tumor invasion and angiogenesis. nih.gov Inhibitors of APN are therefore of interest as potential anticancer agents. nih.gov Research has shown that novel inhibitors with a 3-phenylalanyl-N'-substituted-2,6-piperidinedione scaffold exhibit inhibitory activity against APN. nih.gov This suggests that the phenylalanine moiety is a key structural feature for binding to the active site of APN. The compound this compound, containing a D-phenylalanine residue, could potentially interact with the S1 subsite of APN, which accommodates the N-terminal amino acid of the substrate. While no direct studies are available, the structural similarity to known phenylalanine-based inhibitors warrants investigation.

Human Neutrophil Elastase (HNE): HNE is a serine protease released by neutrophils during inflammation and is a key therapeutic target in inflammatory lung diseases. frontiersin.orgpsu.edu A variety of inhibitors, including peptides and small molecules, have been developed. nih.govnih.gov Phenylalanine derivatives have been explored as components of HNE inhibitors. frontiersin.orgnih.gov The hydrophobic nature of the phenylalanine side chain is well-suited for the S1 pocket of HNE. The potential for this compound to inhibit HNE would depend on how its specific substitutions fit within the extended binding site of the enzyme.

Interactive Data Table: Hypothetical Inhibition Profile for HNE

This table is a hypothetical representation of data that would be generated in an enzyme inhibition study.

| Compound | Inhibitor Type | IC₅₀ (µM) | Ki (µM) |

| This compound | Competitive | Data not available | Data not available |

| Sivelestat (Reference HNE inhibitor) | Competitive | 0.045 | 0.023 |

| Peptide Inhibitor (ShSPI) | Non-competitive | Data not available | 0.0126 |

Glutamine Synthetase (GS) Inhibition Research

Glutamine Synthetase (GS) is a crucial enzyme in nitrogen metabolism, responsible for the synthesis of glutamine from glutamate (B1630785) and ammonia. researchgate.netwikipedia.org Inhibition of GS can have significant physiological effects and has been explored for therapeutic applications, including in cancer and infectious diseases. researchgate.net Known inhibitors of GS include methionine sulfoximine (B86345) and phosphorus-containing analogues of glutamic acid. researchgate.net While this compound does not share obvious structural homology with these classical inhibitors, the inhibition of GS has been shown to lead to downstream effects on the metabolism of other amino acids, including serine and phenylalanine. nih.gov Direct inhibition of GS by this compound is less likely based on known structure-activity relationships, but indirect effects on the glutamine-glutamate cycle in a cellular context cannot be ruled out without experimental data.

D-3-Phosphoglycerate Dehydrogenase (PGDH) Inhibition Analyses

D-3-Phosphoglycerate Dehydrogenase (PGDH) catalyzes the first step in the phosphorylated pathway of L-serine biosynthesis, converting 3-phosphoglycerate (B1209933) to phosphohydroxypyruvate. nih.govfrontiersin.org The activity of PGDH is often regulated by feedback inhibition from L-serine, which binds to an allosteric site on the enzyme. nih.govfrontiersin.org Given that this compound is a derivative of serine, it is conceivable that it could act as an allosteric modulator of PGDH. However, the extensive modifications (N-methylation, O-benzylation, and the D-phenylalanyl group) would significantly alter its size and electronic properties compared to L-serine, making its binding to the L-serine regulatory site uncertain without direct experimental evidence. Potent inhibitors of PGDH with different structural scaffolds, such as indole (B1671886) amides, have been developed. nih.gov

Interactive Data Table: Known Inhibitors of PGDH

| Compound | Mechanism of Action | Potency |

| L-Serine | Allosteric feedback inhibitor | Regulates pathway |

| Indole Amide Inhibitors | Bind to NAD⁺ pocket | Low nanomolar IC₅₀ |

| This compound | Data not available | Data not available |

Serine Racemase (SR) Regulatory Mechanisms

Serine Racemase (SR) is the enzyme responsible for converting L-serine to D-serine, a crucial co-agonist of NMDA receptors in the brain. nih.govpnas.org The regulation of SR activity is a key mechanism for controlling NMDA receptor function. nih.gov While some studies have investigated inhibitors and activators of SR, the regulatory mechanisms are complex and can involve protein-protein interactions. nih.govjohnshopkins.edu It is plausible that dipeptide-like molecules could influence SR activity. For instance, the presence of D-serine itself can impact the enzyme. Given that this compound contains a modified serine residue, it could potentially interact with the active site or allosteric sites of SR, although this remains speculative.

D-Amino Acid Oxidase (DAAO) Inhibition Profiles

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, including D-serine. nih.gov By degrading D-serine, DAAO plays a role in modulating NMDA receptor activity. nih.gov Human DAAO exhibits a preference for hydrophobic and bulky D-amino acids, such as D-phenylalanine. nih.gov This indicates that the D-phenylalanine portion of this compound could be recognized as a substrate or a competitive inhibitor. The presence of the large O-benzyl-N-methyl-L-serine moiety would likely influence its binding and catalytic turnover. Further studies would be required to determine if the compound acts as a substrate, a competitive inhibitor, or is not a ligand for DAAO.

Interactive Data Table: Substrate Preference of Human DAAO

| Substrate | Relative Activity |

| D-Phenylalanine | High |

| D-Serine | Low |

| D-Tyrosine | High |

| D-Tryptophan | High |

| This compound | Data not available |

Receptor Binding and Allosteric Modulation Investigations

No direct studies were found that investigated the binding or modulation of this compound with NMDA receptors, dopamine (B1211576) receptors, or sweet taste receptors.

Dopamine Receptor Ligand Development

There is no available research identifying this compound as a ligand for any dopamine receptor subtype. The development of dopamine receptor ligands is an active area of research, with many studies focusing on derivatives of classical scaffolds like benzazepines to achieve selectivity for D1-like or D2-like receptors. nih.gov Investigations into the effects of modifications, such as methylation, on dopamine receptor function and their interaction with regulatory proteins have also been conducted. nih.govodu.edu Additionally, some peptides have been investigated for their ability to stimulate dopamine neurons. uky.edu Despite this broad research, the specific compound this compound has not been documented as a dopamine receptor ligand.

Sweet Taste Receptor Interactions

No studies were found that examine the interaction of this compound with sweet taste receptors. Research in this area has identified other dipeptide derivatives, such as aspartame (B1666099) (a methyl ester of a dipeptide composed of aspartic acid and phenylalanine), as potent artificial sweeteners. icdst.org The structural characteristics of a molecule, including its stereochemistry and the nature of its constituent amino acids, are critical for its ability to activate sweet taste receptors.

Amino Acid Transporter Interaction Dynamics

No specific data was found regarding the interaction of this compound with the amino acid transporters ASCT and LAT1.

Large Neutral Amino Acid Transporter 1 (LAT1) Interactions

There is no published research on the interaction between this compound and the Large Neutral Amino Acid Transporter 1 (LAT1). LAT1 is known to transport large neutral amino acids, including phenylalanine, and various derivatives. nih.govnih.gov The transporter's substrate specificity has been the subject of studies aiming to design drugs that can cross the blood-brain barrier by hijacking this transport system. nih.govresearchgate.net These studies have explored how modifications to the structure of amino acids affect their affinity and transport by LAT1, but the specific compound is not mentioned. nih.gov

Structure Activity Relationship Sar and Mechanistic Elucidation of D Phenylalanyl O Benzyl N Methyl L Serine

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations provide a dynamic perspective on how D-Phenylalanyl-O-benzyl-N-methyl-L-serine behaves in a biological system. These computational techniques allow for the exploration of the molecule's accessible conformations and the energetic landscapes that govern its shape and flexibility, which are crucial for its interaction with biological targets.

Influence of N-Methylation on Dipeptide Backbone Conformation

N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone, is a key modification that significantly impacts the conformational properties of peptides. nih.govresearchgate.net This seemingly minor alteration can induce profound changes in a peptide's three-dimensional structure, proteolytic stability, and cell permeability. nih.govresearchgate.net

One of the most significant consequences of N-methylation is the restriction of the peptide backbone's flexibility. ub.edu The steric hindrance introduced by the methyl group can disfavor certain conformations that are readily accessible to its non-methylated counterpart. This can lead to a more pre-organized structure, which may be more amenable to binding with a specific receptor or enzyme active site. ub.edu

Furthermore, N-methylation eliminates the amide proton, which is a hydrogen bond donor. This prevents the formation of intramolecular hydrogen bonds that are often crucial for stabilizing secondary structures like β-turns and helices in unmodified peptides. ub.edu However, the loss of this hydrogen bonding capability can also be advantageous. For instance, in the context of this compound, the absence of the amide proton on the serine residue can prevent the formation of non-productive hydrogen bonds, potentially leading to a more favorable binding orientation.

Molecular dynamics simulations have been instrumental in elucidating the conformational behavior of N-methylated peptides. nih.gov Studies on N-methylated alanine (B10760859) peptides have shown that they can populate helical structures stabilized by carbonyl-carbonyl interactions, a departure from the hydrogen bond-stabilized helices of non-methylated peptides. nih.gov The solvent environment also plays a crucial role, with simulations in water revealing a propensity for β-strand structures due to interactions between the solvent and the peptide backbone's carbonyl groups. nih.gov The reactivity of peptide nitrogens to methylation can also provide insights into their solvent exposure and involvement in hydrogen bonding. oup.com

The impact of N-methylation is not uniform and depends on the specific residue being modified and the surrounding sequence. In some cases, it can enhance biological activity by locking the peptide into a bioactive conformation, while in others, it can be detrimental. monash.edunih.gov Therefore, the strategic placement of N-methylation is a critical aspect of peptide drug design.

Stereochemical Impact of D-Phenylalanine and L-Serine Moieties

The stereochemistry of the constituent amino acids, D-phenylalanine and L-serine, is a fundamental determinant of the dipeptide's three-dimensional structure and, consequently, its biological activity. The use of a D-amino acid in a peptide sequence is a common strategy in medicinal chemistry to enhance proteolytic stability and modulate conformational preferences. wikipedia.orgnih.gov

The L-configuration of the serine moiety is the naturally occurring form and is often essential for recognition by biological targets. The specific spatial arrangement of the O-benzyl group, dictated by the L-stereocenter, will determine its interactions within a binding site. The combination of a D-amino acid at the N-terminus and an L-amino acid at the C-terminus creates a unique diastereomeric structure with a distinct conformational landscape compared to its LL, DD, or LD counterparts. nih.gov

Computational studies and molecular dynamics simulations can provide detailed insights into how the stereochemistry of each residue influences the accessible conformations of the dipeptide. researchgate.net These simulations can reveal the preferred dihedral angles (phi and psi) of the peptide backbone, which are directly influenced by the stereochemistry of the alpha-carbons. The resulting conformational ensemble will dictate which binding partners the dipeptide can effectively interact with.

The presence of a D-amino acid can also render the peptide resistant to degradation by proteases, which are typically specific for L-amino acids. wikipedia.orgnih.gov This increased stability is a significant advantage for therapeutic peptides.

Role of O-Benzylation in Ligand Binding Affinity and Selectivity

The O-benzyl group attached to the serine residue plays a multifaceted role in determining the ligand's binding affinity and selectivity. This bulky, hydrophobic group can significantly influence the molecule's interaction with its biological target through several mechanisms.

Secondly, the size and orientation of the O-benzyl group can act as a steric determinant, influencing the ligand's selectivity for a particular target. nih.gov A binding site must have a complementary shape and size to accommodate the benzyl (B1604629) group. This can lead to higher affinity for the intended target and lower affinity for off-targets that lack a suitable binding pocket, thereby improving the selectivity profile of the compound.

Furthermore, the O-benzyl group can shield the underlying serine residue and the peptide backbone from the solvent and from enzymatic degradation. This can enhance the metabolic stability of the compound.

Structure-activity relationship (SAR) studies of related compounds often reveal the importance of such modifications. For instance, in a series of benserazide (B1668006) analogues, modifications to an aryl ring, including the addition of hydroxyl groups, significantly impacted inhibitory potency. rsc.org Similarly, in a study of phenethylamines, N-benzyl substituents were found to influence the interaction of other parts of the molecule with the receptor. nih.gov These examples highlight the principle that modifications like O-benzylation can have far-reaching effects on a molecule's biological activity.

Pharmacophore Modeling and Computational Drug Design Methodologies

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. youtube.com For this compound, a pharmacophore model would define the spatial relationships between key features such as hydrophobic groups, aromatic rings, hydrogen bond acceptors, and donors that are critical for its binding to a target. nih.govacs.org

A typical pharmacophore model for this dipeptide might include:

A hydrophobic feature corresponding to the phenyl ring of the D-phenylalanine residue.

Another hydrophobic/aromatic feature representing the O-benzyl group of the serine moiety.

A hydrogen bond acceptor feature from the carbonyl oxygen of the peptide bond.

A hydrogen bond acceptor from the oxygen of the O-benzyl ether linkage.

The N-methyl group could also be considered a specific steric or hydrophobic feature.

The development of such a model often involves analyzing a set of known active and inactive molecules to deduce the common features responsible for activity. acs.org This model can then be used to virtually screen large compound libraries to identify new molecules with the desired features, potentially leading to the discovery of novel and more potent analogues. fip.org

Computational drug design methodologies extend beyond pharmacophore modeling to include techniques like molecular docking and molecular dynamics simulations. nih.gov Molecular docking would be used to predict the preferred binding orientation of this compound within the active site of a target protein. This allows for a detailed visualization of the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Molecular dynamics simulations can then be used to assess the stability of the docked complex over time, providing a more dynamic and realistic picture of the binding event. nih.gov These computational approaches are invaluable for understanding the structure-activity relationships at a molecular level and for guiding the rational design of new and improved derivatives.

Detailed Binding Site Characterization and Subsite Mapping

Understanding the precise nature of the binding site is crucial for elucidating the mechanism of action of this compound. Binding site characterization involves identifying the specific amino acid residues of the target protein that interact with the ligand. nih.govacs.org This information can be obtained through experimental techniques like X-ray crystallography of the ligand-protein complex or through computational methods like molecular docking and simulation. youtube.com

Subsite mapping is a more detailed approach that aims to define the specific regions or "subsites" within the binding pocket that accommodate different parts of the ligand. royalsocietypublishing.orgnih.gov For this compound, the binding site can be conceptually divided into subsites that recognize the D-phenylalanine side chain, the O-benzyl group, and the peptide backbone.

S1 Subsite: This subsite would likely be a hydrophobic pocket that accommodates the phenyl ring of the D-phenylalanine residue. The stereochemistry of the D-amino acid would dictate the precise orientation of the phenyl group within this subsite. nih.gov

S2 Subsite: This subsite would interact with the O-benzyl group of the serine moiety. This is likely another hydrophobic region, potentially with aromatic residues that can engage in pi-stacking interactions. The L-stereochemistry of the serine would position the O-benzyl group for optimal interaction with this subsite.

Backbone Binding Region: The peptide backbone, including the N-methyl group, would interact with residues in the main binding cleft, likely forming hydrogen bonds (where possible) and van der Waals contacts.

The concept of subsite mapping is particularly well-established for proteases, where the active site is divided into subsites (S1, S2, S3, etc., and S1', S2', S3', etc.) that bind the amino acid residues of the substrate on either side of the scissile bond. nih.gov While the specific target of this compound is not defined here, the principles of subsite mapping are broadly applicable to any ligand-protein interaction. royalsocietypublishing.org

By understanding the specific requirements of each subsite, it becomes possible to rationally design modifications to the ligand to improve its affinity and selectivity. For example, if the S1 subsite is found to be a deep, narrow pocket, one might consider replacing the phenyl group with a larger or smaller hydrophobic group to achieve a better fit.

Advanced Kinetic Analysis of Enzyme Inhibition and Receptor Binding

To quantify the biological activity of this compound, a detailed kinetic analysis of its interaction with its target enzyme or receptor is essential. americanpeptidesociety.org This involves determining key kinetic parameters that describe the potency and mechanism of inhibition or binding.

For enzyme inhibitors, the following parameters are commonly determined:

IC50 (Half-maximal inhibitory concentration): This is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. rsc.org It is a common measure of inhibitor potency.

Km (Michaelis constant): This constant represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). americanpeptidesociety.org In the context of competitive inhibition, an inhibitor will increase the apparent Km.

kcat (Turnover number): This represents the number of substrate molecules converted to product per enzyme molecule per unit of time. nih.gov

The type of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined by analyzing how the inhibitor affects the Michaelis-Menten kinetics of the enzyme. americanpeptidesociety.orglibretexts.org For example, a competitive inhibitor will increase the apparent Km of the substrate without affecting Vmax. libretexts.org

For receptor binding, the key parameter is the dissociation constant (Kd) , which is a measure of the affinity of the ligand for the receptor. A lower Kd value indicates a higher binding affinity.

These kinetic parameters provide a quantitative basis for comparing the activity of this compound with that of other compounds and for understanding how structural modifications affect its biological function. For instance, comparing the IC50 values of a series of analogues can reveal which structural features are most important for potency. walisongo.ac.id

| Compound | Modification | IC50 (nM) | Km (app, µM) | Inhibition Type |

| This compound | - | 50 | 150 | Competitive |

| D-Phenylalanyl-O-benzyl-L-serine | No N-methylation | 250 | 120 | Competitive |

| L-Phenylalanyl-O-benzyl-N-methyl-L-serine | L-Phe instead of D-Phe | 800 | 105 | Competitive |

| D-Phenylalanyl-N-methyl-L-serine | No O-benzylation | >10000 | - | - |

Table 1: Hypothetical Kinetic Data for this compound and Analogues. This interactive table allows for the comparison of different structural modifications and their impact on inhibitory potency and mechanism.

Biological Activity and Functional Role Investigations of D Phenylalanyl O Benzyl N Methyl L Serine

Cellular and Biochemical Pathway Modulation

Impact on Hyaluronan Production in Cellular Systems

While no data exists for D-Phenylalanyl-O-benzyl-N-methyl-L-serine, studies on its core component, N-methyl-L-serine (NMS) , have demonstrated a clear impact on hyaluronan (HA) synthesis. In human skin fibroblast cultures, NMS was found to stimulate the production of high-molecular-mass hyaluronan. researchgate.netnih.gov This effect was dose-dependent and specific to HA, as the synthesis of other glycosaminoglycans was unaffected. researchgate.net The stimulatory action required 24 hours of exposure, and pretreatment of fibroblasts with NMS led to an increase in membrane-associated hyaluronan synthase activity. researchgate.netnih.gov This suggests that the mechanism likely involves a second messenger system. researchgate.netnih.gov The structural requirements for this activity are precise; neither N-methyl-D-serine nor N-methylated versions of other amino acids like glycine (B1666218) or alanine (B10760859) could replicate the effect, highlighting the importance of the L-configuration and the β-hydroxyl group of the serine moiety. researchgate.net

Table 1: Effect of N-methyl-L-serine (NMS) on Hyaluronan Synthesis

| Compound | Cellular System | Finding |

|---|---|---|

| N-methyl-L-serine | Human Skin Fibroblasts | Stimulated production of high-molecular-mass hyaluronan. researchgate.netnih.gov |

| N-methyl-L-serine | Human Skin Fibroblasts | Increased membrane-associated hyaluronan synthase activity. researchgate.netnih.gov |

Role in Neurotransmitter Metabolism and Central Nervous System Regulation

Direct evidence for the role of this compound in the central nervous system (CNS) is unavailable. However, the roles of its parent amino acids, serine and phenylalanine , are well-established in neurotransmission.

L-serine is a crucial precursor for the synthesis of two key neuromodulators: glycine and D-serine. nih.gov D-serine, in particular, is now recognized as the primary endogenous co-agonist for N-methyl-D-aspartate (NMDA) receptors, which are fundamental for excitatory neurotransmission, synaptic plasticity, and cognitive functions. sigmaaldrich.comnih.gov The synthesis of D-serine from L-serine is catalyzed by the enzyme serine racemase, which is found in both neurons and glial cells. sigmaaldrich.comsigmaaldrich.com Deficiencies in L-serine biosynthesis are linked to severe neurological disorders, underscoring its importance in CNS development and function. karger.comnih.gov

Phenylalanine is the metabolic precursor to tyrosine, which in turn is a precursor for the synthesis of catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine, and epinephrine. These neurotransmitters are critical for regulating mood, attention, and motor control.

Given that the target compound is a dipeptide containing both a modified serine and a phenylalanine residue, it could theoretically interact with pathways related to NMDA receptor modulation or catecholamine synthesis, but this remains speculative without direct experimental evidence.

Preclinical Pharmacological Characterization

In Vitro Cellular Assays for Functional Activity (e.g., cell uptake inhibition, enzyme activity modulation)

No in vitro assay data for this compound is present in the searched literature. Hypothetically, based on its structure, assays could be designed to investigate its potential activities. For instance, its N-methyl-L-serine component suggests that it could be tested for its ability to modulate hyaluronan synthase activity, similar to the assays performed on NMS itself. researchgate.net Its D-phenylalanine component could warrant investigation into its interaction with peptide transporters or its potential to inhibit enzymes involved in phenylalanine metabolism.

In Vivo Animal Models for Target Validation and Mechanistic Insights

There are no published in vivo animal model studies for this compound. Research on related components provides examples of relevant models. For instance, to study the role of L-serine synthesis in the CNS, knockout mice lacking the Phgdh enzyme (3-phosphoglycerate dehydrogenase) were generated. karger.comnih.gov These mice displayed severe brain malformation and embryonic lethality, highlighting the vital role of endogenous L-serine production. karger.comnih.gov Animal models are also used to study D-serine's role in conditions like ischemic stroke, where inhibiting its production has been shown to be neuroprotective. sigmaaldrich.com

Broader Implications for Serine and Phenylalanine Biochemical Pathways

The existence of a modified dipeptide like this compound implies potential interactions with the broader biochemical pathways of its constituent amino acids.

The serine pathway is central to cellular metabolism. L-serine is not only a proteinogenic amino acid but also a precursor to a vast array of essential molecules, including sphingolipids, phosphatidylserine, and the nucleotides that form DNA and RNA via the one-carbon metabolism pathway. nih.gov The synthesis of D-serine for neuromodulation is a critical branch of this pathway within the CNS. sigmaaldrich.comnih.gov A compound containing a modified serine moiety could potentially influence these metabolic fluxes, though how the addition of a D-phenylalanine group would alter its recognition by enzymes or transporters is unknown.

The phenylalanine pathway is primarily known for its role in protein synthesis and as the starting point for the synthesis of tyrosine and subsequent catecholamines. The presence of D-phenylalanine in the compound is noteworthy, as D-amino acids are less common in mammals but can have distinct biological activities.

The coupling of these two amino acids, with specific modifications like N-methylation and O-benzylation, creates a novel chemical entity whose metabolic fate and influence on these interconnected pathways cannot be predicted without dedicated research.

Advanced Research Methodologies and Analytical Approaches Applied to D Phenylalanyl O Benzyl N Methyl L Serine

High-Resolution Spectroscopic Techniques (e.g., NMR, Mass Spectrometry) for Structural Elucidation and Interaction Studies

High-resolution spectroscopic methods are indispensable for the unambiguous structural confirmation of D-Phenylalanyl-O-benzyl-N-methyl-L-serine and for studying its interactions with biological macromolecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic arrangement and connectivity within the molecule. For this specific dipeptide, 1H and 13C NMR spectra would be used to confirm the presence of all constituent parts. Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would establish the bonding framework. The observation of nuclear Overhauser effects (NOEs) in a NOESY or ROESY experiment could provide insights into the molecule's preferred conformation in solution. For example, an NOE between the N-methyl protons and the alpha-proton of the D-phenylalanine residue would confirm their spatial proximity.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: Predicted values in a typical solvent like CDCl₃ or DMSO-d₆. Actual values may vary.

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenylalanine aromatic (5H) | 7.20 - 7.40 | Multiplet |

| Benzyl (B1604629) aromatic (5H) | 7.25 - 7.45 | Multiplet |

| Benzyl -CH₂- | 4.50 - 4.60 | Singlet or AB quartet |

| Serine α-CH | 4.30 - 4.50 | Multiplet |

| Phenylalanine α-CH | 3.80 - 4.00 | Multiplet |

| Serine β-CH₂-O | 3.60 - 3.90 | Multiplet |

| Phenylalanine β-CH₂-Ar | 3.00 - 3.20 | Multiplet |

| N-Methyl -CH₃ | 2.80 - 3.00 | Singlet |

Mass Spectrometry (MS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula C₂₀H₂₄N₂O₄. High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) or Orbitrap, provide mass accuracy in the low ppm range. Furthermore, tandem mass spectrometry (MS/MS) is employed to fragment the molecule, yielding a characteristic pattern that confirms its sequence and the identity of its modifications (N-methylation and O-benzylation).

Table 2: Expected High-Resolution Mass Spectrometry Data and Fragmentation

| Ion | Formula | Calculated m/z | Fragmentation Origin |

| [M+H]⁺ | C₂₀H₂₅N₂O₄⁺ | 370.1869 | Molecular Ion |

| [M+Na]⁺ | C₂₀H₂₄N₂O₄Na⁺ | 392.1688 | Sodium Adduct |

| b₂ ion | C₁₇H₁₈NO₂⁺ | 268.1338 | Cleavage of peptide bond (Phe side) |

| y₁ ion | C₁₁H₁₅NO₂⁺ | 194.1130 | Cleavage of peptide bond (Ser side) |

| Fragment | C₇H₇⁺ | 91.0548 | Loss of benzyl group |

Chromatography-Based Enantioseparation Techniques (e.g., Chiral HPLC)

Given that the compound is a diastereomer (composed of D- and L-amino acids), assessing its enantiomeric and diastereomeric purity is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose. yakhak.org The separation relies on the differential interaction of the diastereomers with a chiral stationary phase (CSP). yakhak.org

The choice of CSP is the most critical factor for achieving successful separation. yakhak.org For a dipeptide derivative like this, several types of CSPs could be effective:

Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and offer broad applicability for a range of chiral compounds. yakhak.org

Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) are particularly effective for separating underivatized amino acids and small peptides due to their multiple chiral centers and interaction sites (ionic, hydrogen bonding, and hydrophobic). sigmaaldrich.com

Ligand-exchange chromatography , using a chiral ligand like O-benzyl-(S)-serine in the mobile phase along with a metal ion (e.g., Cu(II)), can also be employed to separate amino acid derivatives on a conventional reversed-phase column. researchgate.net

Method development would involve optimizing the mobile phase composition (e.g., the ratio of organic modifier like acetonitrile (B52724) or methanol (B129727) to an aqueous buffer) and temperature to achieve baseline resolution between the desired D-Phe-L-Ser diastereomer and any potential L-Phe-L-Ser, D-Phe-D-Ser, or L-Phe-D-Ser impurities. yakhak.orgresearchgate.net

Activity-Based Protein Profiling (ABPP) for Serine Hydrolase Activity Analysis

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy used to assess the functional state of entire enzyme families directly in native biological systems. nih.govrsc.org Since the target compound contains a serine residue, it could potentially interact with serine hydrolases, a large and diverse class of enzymes involved in numerous physiological processes. rsc.org

To investigate this, an ABPP probe based on the this compound scaffold could be synthesized. This probe would typically feature three key components:

Recognition Element: The dipeptide structure itself, which provides specificity for a particular subset of enzymes.

Reactive Group (Warhead): An electrophilic trap, such as a fluorophosphonate (FP), that forms a stable, covalent bond with the catalytic serine residue of active enzymes. biorxiv.org

Reporter Tag: A reporter molecule, such as biotin (B1667282) or a fluorescent dye (e.g., rhodamine), that allows for the detection, enrichment, and identification of the probe-labeled enzymes.

The ABPP workflow would involve incubating the probe with a complex proteome (e.g., cell lysate or living cells), followed by separation of proteins via SDS-PAGE and in-gel fluorescence scanning (for fluorescent tags) or affinity purification on streptavidin beads (for biotin tags). biorxiv.org The captured proteins are then identified by mass spectrometry, revealing the specific serine hydrolases that interact with the dipeptide scaffold. nih.govresearchgate.netnih.gov

Isotopic Labeling for Metabolic Tracing and Imaging Studies

Isotopic labeling is a fundamental technique for tracking the metabolic fate of a molecule and for non-invasive imaging. nih.govnih.gov

Metabolic Tracing: Stable, non-radioactive isotopes such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N) can be incorporated into the this compound molecule during its synthesis. For instance, using ¹³C-labeled phenylalanine or ¹⁵N-labeled serine as starting materials would produce a "heavy" version of the dipeptide. When introduced to cells or an organism, the labeled compound and its downstream metabolites can be distinguished from their unlabeled, endogenous counterparts by mass spectrometry. nih.gov This allows researchers to trace the uptake, distribution, and biotransformation of the compound, providing insights into its stability and metabolic pathways.

Imaging Studies: For in vivo imaging techniques like Positron Emission Tomography (PET), a positron-emitting radionuclide must be incorporated. A common choice is Fluorine-18 (¹⁸F), which can be chemically introduced onto the phenyl ring of the phenylalanine residue or the benzyl group of the serine moiety. The resulting radiotracer, such as ¹⁸F-labeled this compound, would allow for the non-invasive visualization and quantification of its accumulation in different tissues and organs over time. nih.gov Such studies are invaluable for understanding the compound's pharmacokinetics and identifying potential target organs.

Integration of Genetic and Proteomic Approaches for Comprehensive Target Identification

While ABPP can identify enzymes that covalently react with a probe, a broader understanding of a compound's biological targets, including non-covalent binders, requires an integration of proteomic and genetic methods. nih.govnih.gov If this compound elicits a specific cellular phenotype, these approaches can be used to deconvolute its mechanism of action.

Chemical Proteomics: One powerful method is affinity chromatography coupled with mass spectrometry. nih.gov The dipeptide is chemically linked to a solid support (e.g., agarose (B213101) beads) to create an affinity resin. This resin is then incubated with a cell lysate. Proteins that specifically bind to the immobilized dipeptide are captured, while non-binding proteins are washed away. The captured proteins are then eluted and identified by mass spectrometry, revealing a list of potential binding partners. rsc.org

Genetic Screening: Genetic approaches, such as genome-wide RNA interference (RNAi) or CRISPR-Cas9 screens, can identify genes that are essential for the compound's activity. nih.gov For example, a library of cells, each with a different gene knocked down or knocked out, can be treated with the dipeptide. Cells that become resistant or hypersensitive to the compound's effects point to a genetic link. The genes identified in these cells likely code for the direct protein target or for other proteins within the same functional pathway. nih.govnih.gov Cross-referencing the hits from proteomic and genetic screens provides a high-confidence list of candidate targets for further validation.

Derivative Synthesis and Optimization of D Phenylalanyl O Benzyl N Methyl L Serine Analogues

Design and Synthesis of Analogues with Targeted Side Chain Modifications

A primary strategy to refine the biological activity of D-Phenylalanyl-O-benzyl-N-methyl-L-serine involves the targeted modification of its amino acid side chains. These alterations allow researchers to probe the structure-activity relationship (SAR), which defines how the molecule's structure relates to its biological function. Systematic changes to these side chains can fine-tune the compound's binding affinity, selectivity, and metabolic stability.

The exploration of various chemical groups as substitutes on the parent molecule is a rational approach to analogue design. The D-phenylalanine and L-serine components of the molecule offer prime sites for such modifications. Research in peptide and peptidomimetic design shows that substituting the phenyl group of phenylalanine or the O-benzyl group of serine can significantly alter a compound's properties. nih.gov For instance, the introduction of different alkyl, aromatic, or heterocyclic groups can modulate lipophilicity, steric bulk, and electronic character, which in turn affects how the molecule interacts with its biological target. nih.gov While specific data on this compound is limited in the provided results, the principles of analogue design can be illustrated.

| Substitution Site | Type of Substitution | Example Substituents | Potential Impact on Molecular Properties |

| D-Phenylalanine Phenyl Ring | Aromatic | Naphthyl, Biphenyl | Modifies π-π stacking interactions and steric profile |

| D-Phenylalanine Phenyl Ring | Heterocyclic | Pyridyl, Thienyl | Alters hydrogen bonding capacity and solubility |

| L-Serine O-benzyl Group | Alkyl | Isopropyl, Cyclohexyl | Increases lipophilicity and can enhance metabolic stability |

| L-Serine O-benzyl Group | Substituted Aromatic | Methoxy-phenyl, Chloro-phenyl | Tunes electronic properties and potential for new interactions |

Investigation of Conformationally Constrained Analogues

Reducing the rotational freedom of a flexible molecule like this compound can lock it into its "bioactive conformation"—the specific shape it adopts when binding to its target. This strategy of conformational constraint often leads to a significant increase in potency and selectivity. This can be achieved by introducing rigid structural elements, such as creating cyclic peptides or incorporating constrained linkers. nih.govnih.gov For example, bridging two parts of the molecule with a carbon linker can create bicyclic structures like indan (B1671822) or tetrahydronaphthalene templates. nih.govnih.gov While this approach has proven effective for various ligands, the specific outcomes are highly dependent on the target, as improper constraints can also diminish or abolish activity. nih.govnih.gov The N-methylation already present in the parent compound is itself a strategy to modulate conformation and improve stability against enzymatic degradation. mdpi.com

Development of Prodrug Strategies and Advanced Delivery Systems

Prodrugs are inactive or less active precursors that are converted into the active drug within the body. This approach is particularly useful for overcoming poor pharmacokinetic properties. For a dipeptide derivative like this compound, a prodrug strategy could involve temporarily modifying the carboxylic acid or amine groups to enhance properties like oral absorption or solubility. mdpi.comnih.gov For example, esterifying the carboxylic acid can increase permeability across cell membranes. nih.gov

Advanced delivery systems offer another method to improve therapeutic outcomes by protecting the drug from degradation and directing it to the site of action. nih.govnih.gov For peptide-based molecules, which can be susceptible to enzymes, encapsulation into nanocarriers like liposomes or polymeric nanoparticles can improve stability and biodistribution. nih.govfrontiersin.org Hydrogels can also be used as a matrix for controlled, sustained release of the therapeutic agent. frontiersin.orgnih.gov These systems can prevent the drug from being inactivated by plasma proteins and degraded by enzymes, ensuring it reaches its target tissue in a sufficient concentration. nih.gov

Design and Evaluation of Multi-Targeting Ligands

Complex diseases often involve multiple biological pathways, creating an opportunity for drugs that can interact with more than one target. The design of multi-target-directed ligands (MTDLs) aims to create a single molecule with activity against two or more distinct biological targets, potentially leading to synergistic effects and improved therapeutic efficacy. nih.gov A common strategy involves creating a hybrid molecule that combines the pharmacophores (the essential features for activity) of two different ligands. nih.gov The this compound scaffold could serve as a starting point, to which another pharmacophore targeting a second protein could be attached. This rational design process often utilizes computational modeling to ensure the hybrid molecule can effectively engage with all intended targets. nih.gov

Future Research Directions for D Phenylalanyl O Benzyl N Methyl L Serine

Discovery and Elucidation of Novel Molecular Targets

A primary objective for future research will be to identify and validate the molecular targets of D-Phenylalanyl-O-benzyl-N-methyl-L-serine. The incorporation of a D-phenylalanine residue can confer resistance to proteolytic degradation and may lead to unique conformational preferences, potentially allowing it to interact with targets not typically engaged by natural L-amino acid peptides. nih.govnih.gov

Initial screening efforts could employ a variety of techniques to uncover its biological partners:

Affinity-based proteomics: This approach can identify proteins that directly bind to the compound.

Cell-based assays: These can reveal the functional consequences of the compound's activity, such as inhibition of cell growth or modulation of signaling pathways. jocpr.com

Computational target prediction: In silico methods can predict potential binding partners based on structural similarities to known ligands of various receptors and enzymes.

Once potential targets are identified, further validation will be crucial. This can be achieved through techniques like surface plasmon resonance (SPR) to measure binding affinity and kinetics, and functional assays to confirm the biological effect on the purified target. Given that derivatives of L-phenylalanine dipeptides have shown potential in targeting proteins like DUSP1 and TNFSF9 in cancer models, investigating similar targets for this D-phenylalanine-containing peptidomimetic would be a logical starting point. nih.gov

Integration of Advanced Computational and Structural Biology for Rational Design

Computational modeling and structural biology will be indispensable for the rational design of second-generation analogs of this compound with improved properties. Molecular dynamics (MD) simulations can provide insights into the conformational landscape of the peptide and how the D-amino acid and N-methylation influence its three-dimensional structure. nih.gov This understanding is critical for predicting how modifications will affect binding to a target.

Key computational and structural approaches include:

Homology modeling and molecular docking: If a target is identified, these methods can predict the binding mode of the compound and guide the design of derivatives with enhanced affinity and selectivity. mdpi.com

Quantum mechanics/molecular mechanics (QM/MM) calculations: These can provide more accurate energy calculations for the interaction between the ligand and its target.

X-ray crystallography and NMR spectroscopy: Obtaining a high-resolution structure of the compound bound to its target would provide the ultimate blueprint for structure-based drug design, revealing key interactions that can be optimized.

These techniques will enable a cycle of design, synthesis, and testing, leading to the development of more potent and selective modulators.

Development of Highly Selective and Potent Biological Modulators

Building on the insights from molecular target identification and computational studies, the next step involves the chemical synthesis and evaluation of a library of analogs to develop highly selective and potent biological modulators. The existing structure of this compound offers multiple points for modification.

Strategies for developing improved modulators include:

Structure-Activity Relationship (SAR) studies: Systematically modifying each part of the molecule—the D-phenylalanine ring, the benzyl (B1604629) group on the serine, and the N-methyl group—will help to elucidate which features are critical for activity. nih.gov For instance, substitutions on the phenyl ring of D-phenylalanine could enhance binding affinity or introduce new interactions.

Introduction of conformational constraints: Cyclization of the peptide backbone is a common strategy to pre-organize the molecule into its bioactive conformation, which can lead to a significant increase in potency and selectivity. nih.gov

Bioisosteric replacements: Replacing certain functional groups with others that have similar physical or chemical properties can improve pharmacokinetic properties without sacrificing biological activity.

The goal of this iterative process is to identify lead compounds with optimal potency, selectivity, and drug-like properties for further preclinical development.

Exploration of Unexplored Therapeutic Applications Based on Mechanism of Action

Once the molecular target and mechanism of action of this compound are understood, researchers can explore a wide range of potential therapeutic applications. The initial biological activity profile will guide this exploration. For example, if the compound is found to inhibit a particular kinase, its potential as an anti-cancer agent could be investigated. nih.gov If it modulates a G-protein coupled receptor (GPCR), it might have applications in metabolic or neurological disorders. jocpr.com

The presence of modified amino acids suggests potential in areas where traditional peptides fail due to instability. For instance, D-amino acid-containing peptides have been explored as novel antimicrobial agents and for their potential in treating neurodegenerative diseases. nih.govnih.gov The N-methylation can improve cell permeability, opening up possibilities for targeting intracellular proteins. researchgate.netnih.gov

Innovation in Synthetic Strategies for Complex Modified Peptidomimetics

The synthesis of complex peptidomimetics like this compound presents unique challenges. Future research should focus on developing more efficient and scalable synthetic routes. The introduction of the N-methyl group, for example, can be synthetically challenging and may require specialized coupling reagents or conditions to avoid side reactions. krisp.org.za

Areas for innovation in synthesis include:

Solid-phase synthesis optimization: Developing robust solid-phase methods for the incorporation of N-methylated and D-amino acids will be crucial for the rapid generation of analog libraries. krisp.org.za

Novel protecting group strategies: The use of the O-benzyl group on serine is a standard protection strategy, but exploring alternative protecting groups could offer advantages in terms of orthogonality and ease of removal. peptide.com

Chemoenzymatic synthesis: Combining chemical synthesis with enzymatic steps could provide a more stereoselective and environmentally friendly approach to producing these complex molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.